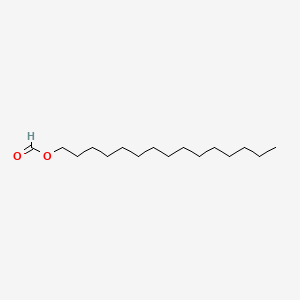
Pentadecyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecyl formate is an organic compound classified as an ester It is formed from the reaction between pentadecanol and formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadecyl formate can be synthesized through the esterification reaction between pentadecanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the mixture of pentadecanol and formic acid in the presence of the catalyst, followed by purification to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can enhance the efficiency of the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentadecanol and formic acid.
Reduction: Reduction of this compound can yield pentadecanol.
Oxidation: Oxidation of this compound can lead to the formation of pentadecanoic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Pentadecanol and formic acid.
Reduction: Pentadecanol.
Oxidation: Pentadecanoic acid.
Applications De Recherche Scientifique
Pentadecyl formate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of pentadecyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentadecanol and formic acid, which may exert biological effects. The specific molecular targets and pathways involved in its action depend on the context of its application, such as its use in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadecanoic acid: An odd-chain saturated fatty acid with similar carbon chain length but different functional group.
Pentadecanol: An alcohol with the same carbon chain length as pentadecyl formate.
Hexadecyl formate: An ester with a similar structure but a longer carbon chain.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to similar compounds like pentadecanoic acid and pentadecanol. Its ester linkage makes it more reactive in certain chemical reactions, such as hydrolysis and reduction, compared to its alcohol and acid counterparts.
Propriétés
Numéro CAS |
66271-76-9 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
pentadecyl formate |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17/h16H,2-15H2,1H3 |
Clé InChI |
VKKORNNWDOUPBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


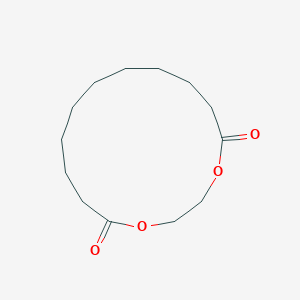
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
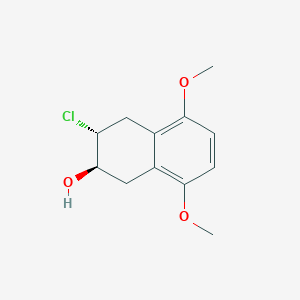
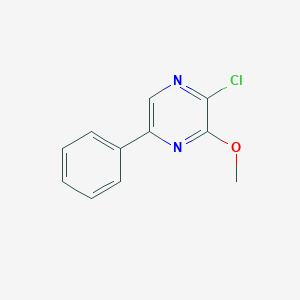
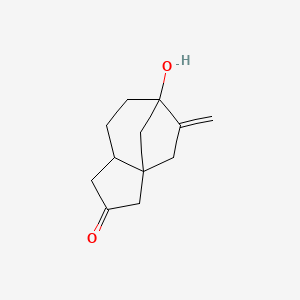
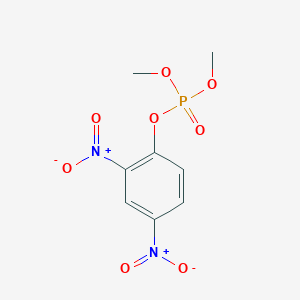
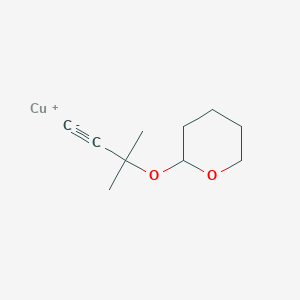
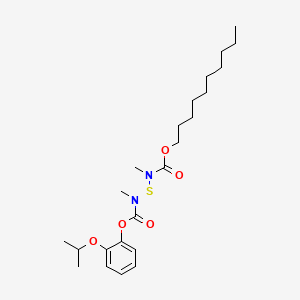
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
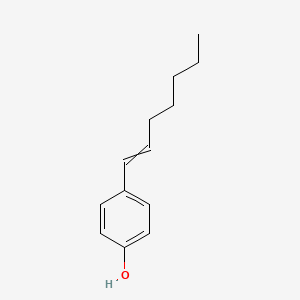
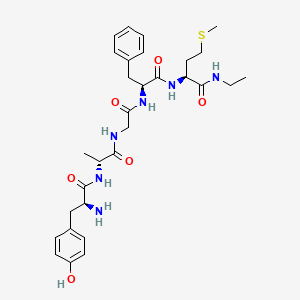
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
